molecular formula C15H13Cl2NO2S B5695177 [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

Cat. No.: B5695177
M. Wt: 342.2 g/mol
InChI Key: WOHXXLNZHJZIFM-UHFFFAOYSA-N
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Description

[5-(3,4-Dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione is a chemical reagent featuring a furan ring system coupled with a morpholine-thione group. This structure is of significant interest in agricultural and plant biology research. The compound is recognized for its role as an abscisic acid (ABA) antagonist. Research into closely related analogs, such as the piperidine derivative DFPM ([5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione), has demonstrated its utility in studying plant stress signaling pathways. These compounds help researchers probe the early stages of ABA signal transduction, a key hormonal pathway in plant responses to environmental stresses like drought and salinity . The furan moiety is a privileged scaffold in medicinal and agrochemical chemistry, known to contribute to bioactivity by facilitating diverse interactions with biological targets . The morpholine ring, a bioisostere of the piperidine in DFPM, is often incorporated to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability. Researchers utilize this compound to advance understanding of plant physiology and to develop novel strategies for crop improvement. This product is intended for research purposes in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c16-11-2-1-10(9-12(11)17)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHXXLNZHJZIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione typically involves the reaction of 3,4-dichlorophenylfuran with morpholine and a thiocarbonyl reagent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the thiocarbonyl group, potentially converting it to a different functional group.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the morpholine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione involves its interaction with specific molecular targets in plants. The compound inhibits ABA signaling by activating effector-triggered immune signal transduction pathways. This involves the activation of early immune signaling genes, including EDS1 and PAD4, which play crucial roles in plant defense mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s closest analog is DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione) , which substitutes the morpholine ring with piperidine. Key differences include:

  • Piperidine : A fully saturated six-membered carbon ring, offering greater lipophilicity and membrane permeability .

Comparative Data Table

Compound Name Structure Molecular Weight Key Biological Activity Reference ID
[5-(3,4-Dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione Morpholine-linked methanethione Not reported Hypothesized modulation of stress responses
DFPM ([5-(3,4-Dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione) Piperidine-linked methanethione Not reported Downregulates ABA-dependent genes; overlaps with SA/pesticide responses
5-((5-(3,4-DCP-furan-2-yl)methylene)-thiazolidin-4-one Thiazolidinone with hydroxylphenylimino 431.3 g/mol Undefined; potential kinase/antioxidant roles

Mechanistic Insights from Gene Expression Profiling

  • DFPM induces gene expression profiles similar to 2,5-dichlorobiphenyl (2,5-DCB), fenclorim, and sulfomethuron methyl, suggesting shared pathways in organic toxicant responses .
  • The morpholine variant may exhibit distinct transcriptional effects due to altered binding kinetics or solubility. For example, morpholine’s oxygen atom could enhance interaction with hydrophilic domains of stress-signaling proteins (e.g., receptors or transcription factors).

Biological Activity

The compound [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione (CAS No. 573970-89-5) is a member of the furan-morpholine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings and data.

  • Molecular Formula : C18H14Cl2N2O3S
  • Molecular Weight : 409.29 g/mol
  • Structural Characteristics : The compound features a furan ring substituted with a dichlorophenyl group and a morpholine moiety linked through a methanethione functional group.

Antimicrobial Activity

Research has indicated that compounds in the furan-morpholine series exhibit significant antimicrobial properties. A study highlighted the synthesis and biological evaluation of various morpholine derivatives, including those similar to [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione. The results demonstrated promising antibacterial and antifungal activities against several pathogens.

CompoundAntimicrobial Activity (Zone of Inhibition, mm)
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione18 (Staphylococcus aureus)
Other derivatives15–20 (various bacteria)

Enzyme Inhibition

The compound has shown potential as an inhibitor of the urease enzyme, which is significant in treating infections caused by urease-producing bacteria. In a comparative study, it was found that derivatives with similar structures exhibited varying degrees of urease inhibition.

CompoundIC50 Value (μM)Reference
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione21.05 ± 3.2
Thiourea (reference standard)21.25 ± 0.15

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate these mechanisms fully.

Case Studies

  • Study on Urease Inhibition :
    • Researchers synthesized various furan derivatives and tested their urease inhibitory activity. The compound [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione was one of the most effective inhibitors identified, with a binding affinity significantly higher than the control.
  • Antimicrobial Screening :
    • A series of morpholine derivatives were screened against common bacterial strains. The compound demonstrated substantial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example, furan derivatives with chlorophenyl groups are coupled to morpholine moieties via methanethione linkages. Key steps may include:

  • Friedel-Crafts acylation to attach the dichlorophenyl group to the furan ring.
  • Thiocarbamation to introduce the morpholin-4-ylmethanethione group. Reaction conditions (e.g., solvent choice, temperature, catalysts) must be optimized to accommodate steric and electronic effects of the 3,4-dichlorophenyl substituent .

Q. Which analytical techniques are critical for confirming structural integrity?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and molecular connectivity (e.g., 1^1H NMR for aromatic protons, 13^{13}C NMR for carbonyl/thione groups) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : To identify functional groups like C=S (thione, ~1200–1050 cm1^{-1}) and C-O (furan/morpholine, ~1250 cm1^{-1}) .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or microbial strains. For example, antimicrobial activity can be assessed via broth microdilution (MIC values) .
  • Cell-based assays : Evaluate cytotoxicity (e.g., IC50_{50} in cancer cell lines) using MTT or resazurin assays .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Biochemical assays : Measure binding affinity (e.g., surface plasmon resonance) or inhibitory constants (KiK_i) for target enzymes .
  • Computational docking : Use software like AutoDock Vina to model interactions with proteins (e.g., homology modeling for uncharacterized targets) .
  • Gene expression profiling : In biological systems (e.g., plant or mammalian cells), RNA-seq can identify pathways modulated by the compound, as seen in DFPM studies .

Q. How can stability and reactivity profiles inform pharmaceutical applications?

  • Forced degradation studies : Expose the compound to heat, light, and varying pH to identify degradation products (HPLC-MS analysis) .
  • Reactivity screening : Test susceptibility to nucleophilic attack (e.g., glutathione in simulated physiological conditions) to predict metabolic pathways .

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